molecular formula C11H16Cl2N2O2 B2961527 (2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride CAS No. 1049754-12-2

(2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride

Cat. No.: B2961527
CAS No.: 1049754-12-2
M. Wt: 279.16
InChI Key: YUCHIBOHAURWQA-NKRBYZSKSA-N
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Description

“(2S,4R)-4-(Pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride” (CAS: 1049754-12-2) is a chiral pyrrolidine derivative with a pyridin-3-ylmethyl substituent at the 4-position and a carboxylic acid group at the 2-position. Its molecular formula is C₁₁H₁₆Cl₂N₂O₂, and it has a molecular weight of 279.16 g/mol . The compound is typically stored under inert atmosphere at 2–8°C to ensure stability .

Key structural features include:

  • Stereochemistry: The (2S,4R) configuration defines its spatial arrangement, critical for interactions in chiral environments.
  • Safety profile: Classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Properties

IUPAC Name

(2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.2ClH/c14-11(15)10-5-9(7-13-10)4-8-2-1-3-12-6-8;;/h1-3,6,9-10,13H,4-5,7H2,(H,14,15);2*1H/t9-,10+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCHIBOHAURWQA-NKRBYZSKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride is a chiral compound that has garnered attention for its potential biological activities. This compound features a pyridine ring linked to a pyrrolidine ring, contributing to its unique reactivity and interaction with biological systems.

  • Molecular Formula: C11H15ClN2O2
  • Molar Mass: 242.7 g/mol
  • CAS Number: 1049754-12-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:

  • π-π Stacking Interactions: The aromatic nature of the pyridine ring allows it to engage in stacking interactions with other aromatic systems.
  • Hydrogen Bonding: The pyrrolidine ring can form hydrogen bonds with biological macromolecules, which is crucial for modulating enzyme activity or receptor interactions.

These interactions can lead to significant biological effects, including modulation of enzyme activities and potential therapeutic applications.

1. Medicinal Chemistry

Research indicates that this compound may serve as an intermediate in synthesizing pharmaceutical compounds. Its structural characteristics make it a valuable building block in drug discovery, particularly for developing compounds targeting neurological disorders.

3. Neuropharmacology

The compound's ability to modulate neurotransmitter systems may position it as a candidate for treating conditions such as anxiety and depression. Compounds with similar structures have been investigated for their roles as GABA uptake inhibitors, highlighting the potential neuroactive properties of this compound.

Comparative Studies

A comparison of this compound with other related compounds reveals its unique advantages:

Compound NameBiological ActivityNotable Findings
Pyrrolidine Derivatives AnticancerShowed cytotoxicity against various cancer cell lines.
GABA Uptake Inhibitors NeuroactivePotentially effective in treating anxiety and depression.
Pyridine Analogues Enzyme ModulationEffective in modulating enzyme activities in biochemical assays.

Research Highlights

  • Anticancer Studies: Research on similar pyrrolidine derivatives has demonstrated their efficacy in inhibiting tumor growth in vitro and in vivo models.
  • Neuropharmacological Investigations: Studies indicate that compounds with similar structures can enhance GABAergic transmission, suggesting potential therapeutic effects on mood disorders.
  • Chemical Reactivity: The compound's ability to undergo various chemical reactions (oxidation, reduction, substitution) enhances its utility in synthetic chemistry and medicinal applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolidine Derivatives

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Features
(2S,4R)-4-(Pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride Pyridin-3-ylmethyl C₁₁H₁₆Cl₂N₂O₂ 279.16 Pyridine ring enhances hydrophilicity; dihydrochloride improves solubility .
(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride Benzo[b]thiophen-3-ylmethyl C₁₄H₁₅NO₂S·HCl 297.81 (base) Thiophene ring introduces lipophilicity; potential for π-π stacking .
(2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 2,4-Dichlorobenzyl C₁₂H₁₂Cl₂NO₂·HCl 308.60 Electron-withdrawing Cl groups increase stability; higher molecular weight .
(2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid dihydrochloride Dimethylamino C₇H₁₄N₂O₂·2HCl 235.12 Tertiary amine enhances basicity; used in catalysis studies .
(2S,4R)-4-(2-Methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid hydrochloride 2-Methoxy-2-oxoethyl C₈H₁₄ClNO₄ 223.66 Ester group modifies solubility; lower molecular weight .

Spectroscopic Data

  • NMR: The (2S,4R) configuration in dimethylamino derivatives shows distinct coupling constants (e.g., J = 10.5 Hz for 4-H and 2-H) compared to (2S,4S) isomers (J = 4.5 Hz) .
  • HRMS : Confirmed molecular weights for all analogues (e.g., 279.16 for the target compound vs. 297.81 for the thiophene derivative) .

Solubility and Stability

  • The pyridin-3-ylmethyl group in the target compound enhances water solubility due to the polar pyridine ring, whereas benzo[b]thiophene and dichlorobenzyl analogues exhibit higher lipophilicity .
  • Dihydrochloride salts (e.g., target compound and dimethylamino derivative) generally show better crystallinity and storage stability compared to monohydrochloride forms .

Table 2: Hazard Profiles of Selected Compounds

Compound Hazard Statements Precautionary Measures
This compound H302, H315, H319, H335 Avoid inhalation; use gloves/eye protection .
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride Not classified Minimal hazards reported; standard lab precautions .
(2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid dihydrochloride H318 (corrosive) Handle in fume hood; avoid skin contact .

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